1-Naphthol-13C10
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Description
1-Naphthol-13C10 is a highly specialized chemical compound used in a variety of research and analytical applications . This compound is a carbon-13 isotopologue of 1-naphthol, which is a naturally occurring organic compound with a naphthalene backbone .
Synthesis Analysis
1-Naphthol is a key component in developing efficient multifunctional material systems (MFMS) due to its useful properties and good stability . The type and position of a substituent on 1-naphthol influence its reactivity and properties . During computations, important preparation guidelines for thiol derivatives of 1-naphthol were obtained . One of the key uses for 1-Naphthol-13C10 is in the field of mass spectrometry, where it is utilized as a stable isotope internal standard .Molecular Structure Analysis
1-Naphthol, the base compound of 1-Naphthol-13C10, is an organic compound with the formula C10H7OH . It is a fluorescent white solid that differs from its isomer 2-naphthol by the location of the hydroxyl group on the naphthalene ring . The naphthols are naphthalene homologues of phenol .Chemical Reactions Analysis
1-Naphthol biodegrades via formation of 1-naphthol-3,4-oxide, which converts to 1,4-naphthoquinone . The 4-position of 1-naphthol is susceptible to electrophilic attack . This regioselective reaction is exploited in the preparation of diazo dyes, which are formed using diazonium salts .Physical And Chemical Properties Analysis
1-Naphthol-13C10 is a highly stable compound that is resistant to most chemical reactions . It is also non-toxic and non-flammable, making it a safe and reliable choice for laboratory work .Safety And Hazards
properties
IUPAC Name |
naphthalen-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCVRFUGPWSIIH-IIYFYTTLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)[13CH]=[13CH][13CH]=[13C]2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.097 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthol-13C10 |
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